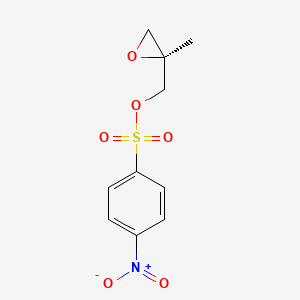

(S)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate is a useful research compound. Its molecular formula is C10H11NO6S and its molecular weight is 273.26. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate, also known as R-2-methyl glycidyl p-nosylate, is a chemical compound with the molecular formula C10H11NO6S and a molecular weight of 273.26 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals.

- Molecular Formula : C10H11NO6S

- Molecular Weight : 273.26 g/mol

- CAS Number : 683276-63-3

- Solubility : Soluble in acetone (5% solution) .

The biological activity of this compound is primarily attributed to its electrophilic nature, which allows it to participate in various chemical reactions. The epoxide ring in the structure is highly reactive, enabling it to undergo nucleophilic attack from various biological molecules, leading to modifications that can influence cellular processes .

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties :

- Enzyme Inhibition :

- Chemical Modification of Biomolecules :

Case Study 1: Antimicrobial Activity Against MDR-TB

A study demonstrated that this compound serves as a precursor for synthesizing Delamanid. This compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis strains resistant to multiple drugs .

Case Study 2: Enzyme Inhibition

Research published in The Journal of Biological Chemistry highlighted that incubation with methyl-p-nitrobenzenesulfonate led to a significant loss of activity in D-amino acid oxidase. This suggests that this compound could exhibit similar inhibitory effects on other enzymes critical for metabolic processes .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate | Enantiomer with similar reactivity | Used as an intermediate for organic transformations |

| Glycidyl 4-nitrobenzenesulfonate | Lacks methyl group on epoxide | Different reactivity; used in synthesis |

| 4-Nitrobenzenesulfonyl chloride | Precursor for various reactions | Utilized in the synthesis of sulfonates |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Lead Compound for Drug Development

The compound has been identified as a potential lead in the development of new pharmaceuticals targeting bacterial infections. Its structural characteristics suggest that it may exhibit antimicrobial properties, which are critical in the fight against antibiotic-resistant bacteria.

Precursor for Other Bioactive Compounds

(S)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzenesulfonate serves as a precursor for synthesizing other biologically active compounds, including Delamanid, a drug used in treating multidrug-resistant tuberculosis. The synthesis pathways involving this compound highlight its utility in creating derivatives with enhanced therapeutic profiles.

Synthetic Organic Chemistry

Versatile Synthetic Intermediate

The compound is utilized as an intermediate in various organic transformations. Its epoxide structure allows for nucleophilic ring-opening reactions, which can lead to the formation of diverse chemical entities. This versatility makes it a valuable building block in synthetic organic chemistry .

Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

- S_N2 Reactions : The compound can be synthesized through S_N2 reactions involving nucleophiles such as ammonia and primary amines.

- Functional Group Modifications : The presence of the nitro group allows for further modifications that can enhance biological activity or alter physical properties.

Biological Activities

Potential Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial activities. The presence of the nitro group is particularly noteworthy, as it is associated with the biological activity seen in various nitro-containing compounds .

Interaction Studies

Studies investigating the interactions of this compound with biological targets are essential for understanding its mechanism of action. Such studies can provide insights into how this compound may function at the molecular level and its potential therapeutic uses.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Sulfonate Ester

The sulfonate ester group (-OSO₂C₆H₄NO₂) is a strong leaving group, making this compound susceptible to nucleophilic substitution reactions. Common nucleophiles (e.g., amines, thiols, or alkoxides) can displace the sulfonate group, forming new bonds at the methylene carbon adjacent to the epoxide ring.

Example Reaction:

(S)-Compound+Nu−→(S)-CH2-Nu+4-Nitrobenzenesulfonate−

Nu = Nucleophile (e.g., -OH, -SH, -NH₂)

Epoxide Ring-Opening Reactions

The strained epoxide (oxirane) ring undergoes ring-opening via nucleophilic attack, often under acidic or basic conditions. The stereochemistry at the chiral center (S-configuration) influences the regioselectivity and stereochemical outcome of these reactions.

Mechanism:

-

Acidic Conditions: Protonation of the epoxide oxygen increases electrophilicity, favoring attack at the more substituted carbon.

-

Basic Conditions: Nucleophiles attack the less hindered carbon due to steric effects.

Example Products:

-

Diols (via hydrolysis)

-

Thioethers (using thiols)

-

Amines (using ammonia or amines)

Reduction of the Nitro Group

The nitro group (-NO₂) on the benzene ring can be reduced to an amine (-NH₂) using catalytic hydrogenation or metal-based reductants (e.g., Fe/HCl). This transformation modifies the electronic properties of the aromatic ring, affecting subsequent reactivity.

Reaction Pathway:

4-NitrobenzenesulfonateH2/Pd4-Aminobenzenesulfonate

Comparative Reactivity of Functional Groups

The interplay between the epoxide, sulfonate, and nitro groups creates a hierarchy of reactivity:

| Functional Group | Reactivity | Typical Reactions |

|---|---|---|

| Sulfonate ester | High (excellent leaving group) | Nucleophilic substitution (Sₙ2) |

| Epoxide | Moderate (strain-driven) | Ring-opening with nucleophiles |

| Nitro group | Low (requires strong reductants) | Reduction to amine |

Stereochemical Considerations

The (S)-configuration at the epoxide’s chiral center dictates stereochemical outcomes in asymmetric syntheses. For example, nucleophilic ring-opening reactions may yield enantiomerically enriched products depending on reaction conditions .

Limitations and Research Gaps

While the compound’s structural features suggest broad utility, peer-reviewed studies detailing specific reaction conditions or kinetic data remain scarce. Further investigations from authoritative journals (e.g., Journal of Organic Chemistry) are needed to elucidate:

-

Temperature and solvent effects on reaction rates.

-

Catalytic systems for enantioselective transformations.

-

Applications in pharmaceutical intermediates or polymer chemistry.

Propiedades

IUPAC Name |

[(2S)-2-methyloxiran-2-yl]methyl 4-nitrobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6S/c1-10(6-16-10)7-17-18(14,15)9-4-2-8(3-5-9)11(12)13/h2-5H,6-7H2,1H3/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXRMOVSGORLBCA-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CO1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.